AKR1B10 Selectivity Profile
The 5‑methoxy regioisomer (CHEMBL249448) exhibits a dual AKR1B10/AKR1B1 inhibitory profile with IC50 values of 240 nM and 78 nM respectively, yielding an AKR1B1/AKR1B10 selectivity ratio of 0.33 [1]. In contrast, the 4‑methoxy regioisomer (CHEMBL1890994) displays a markedly different target engagement pattern, with an ALDH3A1 IC50 of 2,100 nM and no detectable AKR1B10 inhibition up to 10 µM [2]. This represents a >40‑fold shift in primary target preference driven solely by the methoxy position.
5‑OMe: AKR1B10 IC50 240 nM, AKR1B1 IC50 78 nM
| Evidence Dimension | Target engagement profile (IC50) |
|---|---|
| Target Compound Data | ALDH3A1 IC50 = 2,100 nM; AKR1B10 IC50 > 10,000 nM |
| Comparator Or Baseline | 5‑methoxy regioisomer: AKR1B10 IC50 = 240 nM; AKR1B1 IC50 = 78 nM |
| Quantified Difference | >40‑fold target selectivity reversal |
| Conditions | Human recombinant enzymes; AKR1B10 assay using pyridine‑3‑aldehyde reduction; ALDH3A1 assay using benzaldehyde oxidation; spectrophotometric detection |
Why This Matters
For researchers targeting AKR1B10 in cancer or metabolic disease, the 4‑methoxy regioisomer provides a clean selectivity window free of the confounding AKR1B1 cross‑reactivity that complicates use of the 5‑methoxy analog.
- [1] BindingDB. BDBM50362838 (CHEMBL249448). Affinity Data: IC50 240 nM for AKR1B10, IC50 78 nM for AKR1B1. Gifu Pharmaceutical University / ChEMBL. View Source
- [2] BindingDB. BDBM50447072 (CHEMBL1890994, US9328112, A24). Affinity Data: IC50 2.10E+3 nM for ALDH3A1. Indiana University / ChEMBL. View Source
